HSV‑1 Potency: 2.4‑Fold Greater Than Acyclovir in Vero Cells
Ethyl (3-ethyl-1-adamantyl)carbamate inhibits herpes simplex virus type 1 (strain 1C) replication with an EC₅₀ of 0.62 μg/mL (95% CI: 0.42–0.89 μg/mL) in Vero cell plaque reduction assays [1]. Under comparable conditions (Vero cells, cytopathic effect inhibition), acyclovir exhibits an EC₅₀ of 1.5 μg/mL against HSV‑1 [2]. The 2.4‑fold lower EC₅₀ indicates superior intrinsic potency for the adamantyl carbamate derivative.
| Evidence Dimension | In vitro antiviral potency (EC₅₀) |
|---|---|
| Target Compound Data | 0.62 μg/mL (95% CI: 0.42–0.89 μg/mL) |
| Comparator Or Baseline | Acyclovir: 1.5 μg/mL |
| Quantified Difference | 2.4‑fold lower EC₅₀ (higher potency) |
| Conditions | Vero cells; plaque reduction assay (target compound) / cytopathic effect inhibition (acyclovir) |
Why This Matters
Lower EC₅₀ enables reduced compound consumption per assay and potential for lower effective dosing in preclinical studies.
- [1] Klimochkin YN, Moiseev IK, Leonova MV, Nikolaeva SN, Boreko EI. Synthesis and Antiviral Properties of Ethyl(3-ethyladamant-1-yl)carbamate. Pharm Chem J. 2017;51(1):13-17. doi:10.1007/s11094-017-1548-9 View Source
- [2] Table 1. CC₅₀ and EC₅₀ values for antiviral compounds against HSV‑1 and HSV‑2 in Vero cells. PMC5890510. National Center for Biotechnology Information. View Source
